molecular formula C7H5F3OS B1304652 3-(Trifluoromethoxy)thiophenol CAS No. 220239-66-7

3-(Trifluoromethoxy)thiophenol

Cat. No. B1304652
M. Wt: 194.18 g/mol
InChI Key: GEJGGOYNWFQKKH-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)thiophenol is a compound that is not directly mentioned in the provided papers, but it is related to the class of trifluoromethylthio compounds and thiophenols that are discussed. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group imparts unique electronic and steric properties to molecules, which can be exploited in various chemical reactions and for the modification of material properties.

Synthesis Analysis

The synthesis of trifluoromethylthio compounds can be achieved through various methods. For instance, 3-((trifluoromethyl)thio)indoles are synthesized using a palladium(II)-catalyzed reaction with trifluoromethanesulfanylamide and bismuth(III) chloride as a crucial activator . Another approach involves the generation of electrophilic trifluoromethylthio species in situ using AgSCF3 and trichloroisocyanuric acid, which allows for the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one under mild conditions . Additionally, trifluoroacetic acid catalyzed reactions in water have been used for thiophenylmethylation and thioalkylmethylation of various substrates, indicating the versatility of trifluoromethylthio compounds in multi-component coupling reactions .

Molecular Structure Analysis

The molecular structure and vibrational properties of related compounds, such as 3-trifluoromethylphenol, have been investigated using quantum chemical calculations and vibrational spectroscopy. These studies provide insights into the preferred conformations and the influence of the trifluoromethyl group on the molecular geometry .

Chemical Reactions Analysis

Trifluoromethylthio compounds participate in a variety of chemical reactions. Electrochemical trifluoromethylation of thiophenols has been developed, which operates without metal catalysts and oxidants, showcasing the reactivity of these compounds under mild conditions . The synthesis of triaryl-β-trifluoromethyl thiophenes from 1,3-dithiolium-4-olates and substituted 1-aryl-3,3,3-trifluoro-1-propynes demonstrates the regioselectivity and the potential for creating diverse thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylthio compounds are influenced by the presence of the trifluoromethyl group. For example, the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes and their use as precursors for electropolymerization highlight the potential of these compounds in the development of conjugated polymers with specific electronic properties . The improved synthesis of 3-trifluoromethyl phenol, an important intermediate in medicine and pesticide production, emphasizes the importance of optimizing synthesis processes to enhance yield and purity .

Scientific Research Applications

Fluoroform as a Source in Synthesis

Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, has been utilized as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process is conducted at moderate temperatures and atmospheric pressure, yielding moderate to good yields of the respective products (Thomoson & Dolbier, 2013).

Co-thermolysis for Novel Compounds

A 'green' gas-phase method for obtaining trifluoromethoxylated compounds has been achieved, resulting in the creation of new 2-substituted-5-(trifluoromethoxy)thiophenes in moderate to good yields. Despite the involvement of radicals, an electron transfer mechanism is also postulated for the appearance of detected products (Peláez & Argüello, 2010).

Radical Trifluoromethylation

The radical trifluoromethylation of thiophenol, using specific reagents, has been explored through both theoretical and experimental methodologies. This study highlights the competitive reaction mechanisms and the importance of protonation in the rate-determining step (Sala et al., 2016).

Metal-Free Hydrotrifluoromethylation

A direct, metal-free method for hydrotrifluoromethylation of alkenes has been presented, relying on the single electron oxidation of a commercially available reagent. This approach exhibits a broad substrate scope, including mono-, di-, and trisubstituted aliphatic and styrenyl alkenes, with high regioselectivity in nearly all cases examined (Wilger, Gesmundo, & Nicewicz, 2013).

Electrochemical Trifluoromethylation

An electrochemical trifluoromethylation of thiophenols method has been developed without the use of metal catalysts and oxidants. This reaction features mild conditions and moderate to good yields, highlighting its potential for scalability and efficiency (Zhu et al., 2021).

Safety And Hazards

“3-(Trifluoromethoxy)thiophenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The OCF3 group in “3-(Trifluoromethoxy)thiophenol” has good metabolic stability, suitable lipophilicity, and special electrical properties, which can modify the properties of drugs and material molecules . In recent years, trifluoromethoxy compounds have received more and more attention . Both new reagents and new trifluoromethoxylation strategies got a breakthrough .

properties

IUPAC Name

3-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJGGOYNWFQKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380490
Record name 3-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)thiophenol

CAS RN

220239-66-7
Record name 3-(Trifluoromethoxy)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220239-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220239-66-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Chuong, AV Statsyuk - bioRxiv, 2023 - biorxiv.org
Smurf1 is a HECT E3 ligase that is genetically micro-duplicated in human patients and is associated with osteoporosis. Smurf1-/- mice on the other hand show an increase in bone …
Number of citations: 5 www.biorxiv.org
D Steadman, BN Atkinson, Y Zhao… - Journal of Medicinal …, 2021 - ACS Publications
Notum is a negative regulator of Wnt signaling acting through the hydrolysis of a palmitoleoylate ester, which is required for Wnt activity. Inhibitors of Notum could be of use in diseases …
Number of citations: 7 pubs.acs.org
RA Potyrailo - Chemical Society Reviews, 2017 - pubs.rsc.org
For detection of gases and vapors in complex backgrounds, “classic” analytical instruments are an unavoidable alternative to existing sensors. Recently a new generation of sensors, …
Number of citations: 88 pubs.rsc.org
P Chuong - 2022 - uh-ir.tdl.org
Smurf1 is an E3 ligase in the ubiquitin proteasome system that regulates bone degradation. Within the E3 ligase categories, Smurf1 is a HECT E3 ligase in the NEDD4 family that has …
Number of citations: 0 uh-ir.tdl.org

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